3,3-Dimethyl-2-hexanol
Overview
Description
3,3-Dimethyl-2-hexanol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also has two methyl groups attached to the third carbon. This compound is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-2-hexanol can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 3,3-dimethyl-2-hexanone) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone to the alcohol.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-hexanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 3,3-Dimethyl-2-hexanone
Reduction: Hexane derivatives
Substitution: Alkyl halides
Scientific Research Applications
3,3-Dimethyl-2-hexanol has several applications in scientific research:
Biology: The compound can be used in the study of metabolic pathways involving alcohols and their derivatives.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The hydroxyl group can donate electrons to form bonds with electrophiles, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Hexanol: Another secondary alcohol with a similar structure but without the additional methyl groups.
3-Methyl-2-pentanol: A secondary alcohol with a shorter carbon chain and one methyl group.
3,3-Dimethyl-1-butanol: A primary alcohol with a similar branching pattern but a shorter carbon chain.
Uniqueness
3,3-Dimethyl-2-hexanol is unique due to its specific branching and the position of the hydroxyl group. This structure imparts distinct chemical properties, such as increased steric hindrance, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
3,3-dimethylhexan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-6-8(3,4)7(2)9/h7,9H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTHCWFPLXSQOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944629 | |
Record name | 3,3-Dimethylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22025-20-3 | |
Record name | 3,3-Dimethyl-2-hexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022025203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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